![molecular formula C23H29FN2O2 B11327252 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11327252.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an azepane ring, a methylphenyl group, and a fluorophenoxyacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the fluorophenoxyacetamide moiety: This can be accomplished through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(azepan-1-yl)-2-phenylethyl]-2-(4-fluorophenoxy)acetamide
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenoxyacetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the azepane ring and the fluorophenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H29FN2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C23H29FN2O2/c1-18-6-8-19(9-7-18)22(26-14-4-2-3-5-15-26)16-25-23(27)17-28-21-12-10-20(24)11-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27) |
Clave InChI |
CLSUSAIESXQVJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


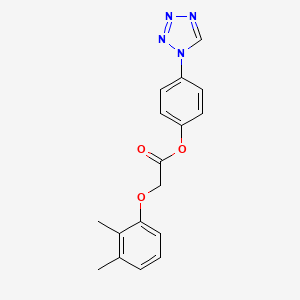
![4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11327187.png)
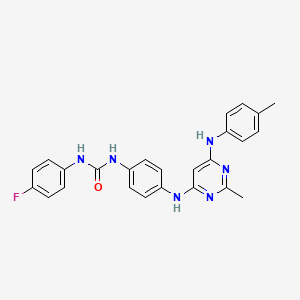
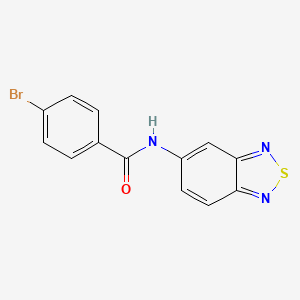

![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11327197.png)
![2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11327200.png)
![5-(4-methylphenyl)-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11327201.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11327203.png)
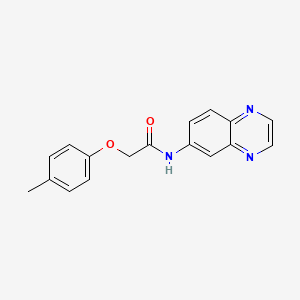
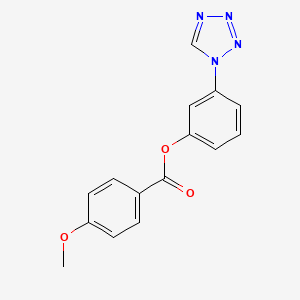
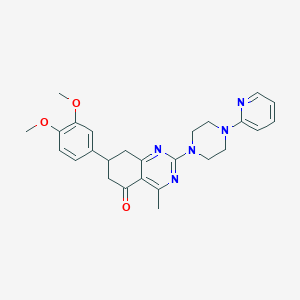
![N-(2,6-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11327229.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11327232.png)
